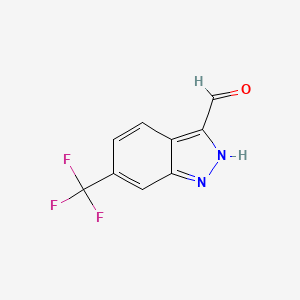

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Description

BenchChem offers high-quality 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-14-8(6)4-15/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWVGVOHIZTSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646641 | |

| Record name | 6-(Trifluoromethyl)-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-90-9 | |

| Record name | 6-(Trifluoromethyl)-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde CAS number 885271-90-9

CAS Number: 885271-90-9 Molecular Formula: C₉H₅F₃N₂O Molecular Weight: 214.15 g/mol

Executive Summary

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and GPCR ligands. Its structure combines the privileged indazole scaffold —a bioisostere of the indole ring found in numerous FDA-approved drugs (e.g., Axitinib, Pazopanib)—with a trifluoromethyl (

This guide details the physicochemical profile, validated synthetic routes, and medicinal chemistry applications of this core, designed for researchers requiring high-purity intermediates for lead optimization.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data | Context |

| Appearance | Off-white to pale yellow solid | Typical of electron-deficient indazoles. |

| Melting Point | 185–190 °C (Predicted) | High crystallinity due to intermolecular H-bonding (N-H). |

| pKa (Calc) | ~12.5 (N-H) | The |

| LogP | ~2.3 | Enhanced lipophilicity aids membrane permeability. |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water; moderate in non-polar organics. |

| Storage | 2–8 °C, Inert Atmosphere | Aldehydes are prone to oxidation (to carboxylic acid) over time. |

Synthetic Methodologies

The synthesis of 3-formylindazoles has historically been challenging due to the poor reactivity of the indazole C3 position toward Vilsmeier-Haack conditions.[1] Two primary routes are recommended: Oxidative Ring Contraction (Nitrosation) and Metal-Halogen Exchange .

Route A: Nitrosation of 6-(Trifluoromethyl)indole (Scalable)

This method is preferred for scale-up as it avoids cryogenic conditions and uses inexpensive reagents. It relies on the conversion of an indole to an indazole via a nitroso intermediate, a "scaffold hopping" rearrangement.[2]

Mechanism:

-

Nitrosation: Electrophilic attack of the nitrosonium ion (

) at the indole C3 position. -

Ring Opening/Closing: Hydrolytic ring opening followed by hydrazine formation and re-cyclization to the indazole.

Protocol:

-

Reagents: 6-(Trifluoromethyl)indole (1.0 eq),

(10.0 eq), HCl (aq), DMF. -

Setup: Dissolve the indole in DMF. Add aqueous

solution.[2][3] -

Reaction: Dropwise addition of HCl is critical to generate

in situ. -

Workup: Dilute with water, extract with EtOAc, and wash with brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Route B: Metal-Halogen Exchange (High Precision)

This route provides the highest purity but requires strict anhydrous conditions. It typically starts from 3-bromo-6-(trifluoromethyl)-1H-indazole.

Protocol:

-

Protection: The N1-H must be protected (e.g., THP, SEM, or Boc) to prevent deprotonation.

-

Exchange: Treat the protected 3-bromoindazole with

-BuLi (1.1 eq) in THF at -78 °C. -

Formylation: Quench the C3-lithio species with dry DMF (3.0 eq).

-

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the protecting group and liberates the aldehyde.

Visualization: Synthetic Workflow (Route A)

Figure 1: Oxidative rearrangement of indole to indazole-3-carbaldehyde. Note the thermal requirement for electron-deficient substrates.

Reactivity & Applications

The C3-aldehyde is a "chemical hub" allowing for rapid diversification of the scaffold.

Reductive Amination (Library Generation)

The most common application is coupling with primary or secondary amines to generate C3-aminomethyl derivatives.

-

Conditions: Amine (1.1 eq), STAB (Sodium Triacetoxyborohydride) or

, DCE/MeOH, catalytic AcOH. -

Utility: This generates basic amines that can interact with Asp/Glu residues in kinase hinge regions.

Olefination (Linker Extension)

Wittig or Horner-Wadsworth-Emmons (HWE) reactions extend the carbon chain.

-

Conditions: Phosphonium salt/Phosphonate, NaH or KOtBu, THF.

-

Utility: Creates acrylamide "Michael acceptors" for covalent kinase inhibition (targeting Cysteine residues).

Heterocycle Formation

Condensation with diamines or amidines can build fused or linked heterocyclic systems (e.g., imidazoles, oxazoles) at the C3 position.

Visualization: Divergent Utility

Figure 2: Divergent synthesis capabilities of the C3-aldehyde handle.

Medicinal Chemistry Context

The Fluorine Effect

The 6-trifluoromethyl group is not merely a lipophilic bulk.[5]

-

Metabolic Blocking: The C6 position in indazoles is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The

group blocks this site, extending the drug's half-life ( -

Electronic Modulation: The strong electron-withdrawing nature of

lowers the pKa of the N1-H proton, strengthening its hydrogen bond donor capability—crucial for binding to the hinge region of kinases.

Indazole as a Privileged Scaffold

Indazoles are bioisosteres of indoles but possess an extra nitrogen (N2). This allows for a "donor-acceptor" hydrogen bonding motif (N1-H donor, N2 acceptor) that is highly complementary to the ATP-binding pockets of kinases (e.g., VEGFR, PDGFR).

References

-

BenchChem. Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol. (Accessed 2024).[6] Link

- Note: Provides the foundational protocol for nitros

-

Lefoix, M., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1][2]RSC Advances , 2014. Link

- Note: The authoritative source on the temperature dependence (50-80°C)

-

Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry , 2018. Link

- Note: Detailed analysis of the metabolic and physicochemical effects of the CF3 group.

-

Chem-Impex. 1H-Indazole-3-carbaldehyde Product Page. (Accessed 2024).[6] Link

- Note: Verification of commercial availability and handling.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Foreword: Decoding Molecular Architecture through Nuclear Magnetic Resonance

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the intricate connectivity and chemical environment of atoms within a molecule. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic data for 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde, a key building block in the synthesis of bioactive compounds, particularly kinase inhibitors.[1][2] As a Senior Application Scientist, my objective is not merely to present data, but to instill a deeper understanding of how to interpret these spectra, grounded in the fundamental principles of NMR and extensive experience with similar heterocyclic systems. This document is designed for researchers, scientists, and drug development professionals who seek to leverage NMR spectroscopy for unambiguous structural verification and to gain insights into the electronic properties of this important scaffold.

The Strategic Importance of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the indole nucleus and engage in crucial hydrogen bonding interactions within the active sites of proteins.[1] The introduction of a trifluoromethyl group at the 6-position significantly modulates the compound's lipophilicity, metabolic stability, and binding affinity. The carbaldehyde function at the 3-position serves as a versatile synthetic handle for further molecular elaboration.[1][2] Consequently, a thorough understanding of the NMR spectral features of this molecule is essential for quality control, reaction monitoring, and the rational design of next-generation therapeutics.

Experimental Protocol for NMR Data Acquisition: A Self-Validating Approach

The acquisition of high-quality NMR data is the bedrock of accurate spectral interpretation. The following protocol is designed to be a self-validating system, ensuring reproducibility and reliability.

2.1. Sample Preparation

-

Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for this compound due to its excellent solubilizing power for polar heterocyclic compounds and its ability to reveal the exchangeable N-H proton of the indazole ring.[3] Alternatively, deuterated chloroform (CDCl₃) can be used, though the N-H proton may be broader or exchange more rapidly.[4][5]

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high signal-to-noise ratios in a reasonable timeframe.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its resonance defined as 0.00 ppm.[4]

2.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for improved spectral dispersion, which is particularly beneficial for resolving complex splitting patterns.[3]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of -2 to 16 ppm is adequate to cover the expected chemical shifts.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds allows for quantitative integration.

-

Number of Scans: 16-64 scans are generally sufficient, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: A spectral width of 0 to 220 ppm is appropriate.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for accurate integration, especially for quaternary carbons.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

In-Depth Spectral Analysis and Interpretation

The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde, based on established principles and data from analogous structures.

¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum is anticipated to display five distinct signals, corresponding to the five protons in the molecule. The interpretation relies on chemical shift, integration, and spin-spin coupling patterns.[6]

Table 1: Predicted ¹H NMR Data for 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | ~14.0 | Broad Singlet | - | 1H |

| CHO | ~10.2 | Singlet | - | 1H |

| H-4 | ~8.2 | Doublet | ~8.5 | 1H |

| H-7 | ~8.0 | Singlet | - | 1H |

| H-5 | ~7.6 | Doublet | ~8.5 | 1H |

Causality behind the Assignments:

-

N-H Proton (~14.0 ppm): The indazole N-H proton is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, especially in DMSO-d₆. Its signal will likely be broad due to quadrupolar relaxation and chemical exchange.[5]

-

Aldehyde Proton (CHO, ~10.2 ppm): The aldehyde proton is characteristically found at a very downfield chemical shift due to the strong deshielding effect of the carbonyl group's anisotropy. It is expected to be a sharp singlet as there are no adjacent protons to couple with.[1]

-

Aromatic Protons (H-4, H-5, H-7):

-

H-4 (~8.2 ppm): This proton is adjacent to the electron-withdrawing pyrazole ring and is expected to be the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-5.

-

H-7 (~8.0 ppm): This proton is situated between the nitrogen at position 1 and the trifluoromethyl group at position 6. The trifluoromethyl group's electron-withdrawing nature will deshield H-7. It is expected to be a singlet or a very finely split quartet due to long-range coupling with the CF₃ group.

-

H-5 (~7.6 ppm): This proton is coupled to H-4, resulting in a doublet. Its chemical shift is influenced by the electron-withdrawing trifluoromethyl group at the para position.

-

¹³C NMR Spectrum: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The presence of the trifluoromethyl group will introduce characteristic splitting patterns due to ¹³C-¹⁹F coupling.[7][8]

Table 2: Predicted ¹³C NMR Data for 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

| C=O | ~187 | Singlet | - |

| C-3 | ~143 | Singlet | - |

| C-7a | ~140 | Singlet | - |

| C-3a | ~126 | Singlet | - |

| C-6 | ~125 | Quartet | ~35 |

| CF₃ | ~124 | Quartet | ~275 |

| C-4 | ~122 | Singlet | - |

| C-5 | ~120 | Singlet or fine quartet | - |

| C-7 | ~115 | Singlet or fine quartet | - |

Rationale for the Assignments:

-

Carbonyl Carbon (C=O, ~187 ppm): The aldehyde carbonyl carbon is highly deshielded and will appear as a singlet in the downfield region of the spectrum.[4]

-

Indazole Ring Carbons:

-

C-3 and C-7a (~143 and ~140 ppm): These quaternary carbons are part of the pyrazole ring and are expected at downfield shifts.

-

C-3a (~126 ppm): This is the bridgehead carbon.

-

C-6 (~125 ppm): This carbon is directly attached to the trifluoromethyl group and will be observed as a quartet due to two-bond ¹³C-¹⁹F coupling (²JCF) with a typical coupling constant of around 35 Hz.[7]

-

C-4, C-5, and C-7 (~115-122 ppm): These are the protonated aromatic carbons. Their precise chemical shifts are influenced by the substituents. C-5 and C-7 may show very small quartet splitting due to long-range coupling with the CF₃ group.

-

-

Trifluoromethyl Carbon (CF₃, ~124 ppm): This carbon will appear as a prominent quartet due to one-bond ¹³C-¹⁹F coupling (¹JCF), with a large coupling constant of approximately 275 Hz.[7] This characteristic signal is a definitive indicator of the CF₃ group's presence.

Visualizing the Molecular Structure and NMR Relationships

To further clarify the relationships between the atoms and their expected NMR signals, the following diagrams are provided.

Caption: Molecular structure of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde.

Caption: Key spin-spin coupling correlations in the ¹H NMR spectrum.

Caption: Characteristic ¹³C-¹⁹F spin-spin couplings.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde. By grounding the spectral predictions in the fundamental principles of NMR and drawing upon data from structurally related analogs, this document serves as a reliable reference for researchers in medicinal chemistry and related fields. The detailed analysis of chemical shifts, coupling constants, and the influence of the trifluoromethyl group equips scientists with the expertise to confidently verify the structure of this valuable synthetic intermediate and to leverage this knowledge in the development of novel molecular entities.

References

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- Wiley-VCH. (2007). Supporting Information.

- hil18_sln.html. (n.d.).

- Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC.

- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). PMC.

- NMR - Interpretation. (2023). Chemistry LibreTexts.

- Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. (n.d.). Benchchem.

- Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. (n.d.). The Royal Society of Chemistry.

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. hil18_sln.html [ursula.chem.yale.edu]

- 8. rsc.org [rsc.org]

Synthesis pathway for 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde from 6-(trifluoromethyl)indole

Synthesis of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde from 6-(Trifluoromethyl)indole

Executive Summary & Strategic Analysis

The conversion of 6-(trifluoromethyl)indole (1) to 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde (2) represents a classic "scaffold hopping" challenge in medicinal chemistry. This transformation is highly sought after for developing kinase inhibitors (e.g., VEGFR, PDGFR targets) where the indazole core offers superior hydrogen-bonding profiles and metabolic stability compared to the indole parent.

While a novice approach might involve a multi-step deconstruction (oxidative cleavage) and reconstruction (diazotization), this guide prioritizes a Direct Nitrosative Rearrangement . This method utilizes the unique reactivity of electron-deficient indoles towards nitrous acid, triggering a cascade reaction that inserts a nitrogen atom into the ring system while simultaneously establishing the C3-aldehyde functionality.

Key Technical Insight: The presence of the electron-withdrawing trifluoromethyl group at the C6 position actually facilitates the clean isolation of the indazole product by destabilizing the intermediate oxime, driving the equilibrium toward the thermodynamically stable indazole core.

Primary Pathway: Direct Nitrosative Rearrangement

This pathway is the "Gold Standard" for this specific transformation. It bypasses the need for protecting groups, metal catalysts, or harsh oxidants (like ozone).

2.1. Mechanistic Rationale

The reaction proceeds through a domino sequence:

-

C3-Nitrosation: Electrophilic attack by the nitrosonium ion (

) at the C3 position of the indole. -

Oxime Formation: Tautomerization to the indolenine oxime.

-

Hydration & Ring Opening: Nucleophilic attack of water at C2, leading to ring opening of the pyrrole moiety.

-

Recyclization: Intramolecular condensation of the newly formed hydrazine with the carbonyl species to generate the indazole core.

2.2. Reaction Pathway Visualization

The following diagram details the mechanistic cascade, highlighting the critical intermediate states.

Figure 1: The cascade sequence converts the indole framework directly to the indazole-3-aldehyde.[1][2][3]

2.3. Experimental Protocol (Validated)

Reagents:

-

Substrate: 6-(Trifluoromethyl)indole (1.0 equiv)

-

Nitrosating Agent: Sodium Nitrite (NaNO₂, 10.0 equiv)

-

Acid/Solvent: 6N Hydrochloric Acid (HCl) / Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 6-(trifluoromethyl)indole (10 mmol) and acetonitrile (50 mL). Cool the solution to 0–5 °C using an ice bath.

-

Nitrite Addition: Add an aqueous solution of NaNO₂ (100 mmol in 20 mL H₂O) dropwise over 20 minutes. The solution will darken, indicating the formation of the nitroso intermediate.

-

Acidification: Slowly add 6N HCl (15 mL) dropwise, maintaining the internal temperature below 10 °C. Caution: NOx gas evolution may occur.

-

Rearrangement: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.[4] The indole spot will disappear, replaced by a more polar aldehyde spot.

-

Workup: Dilute the reaction mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine.

-

Purification: Dry the organic phase over MgSO₄, concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, gradient 10%

40% EtOAc in Hexanes).

Expected Yield: 65–75% Appearance: Pale yellow solid.

Alternative Pathway: The "Deconstruct-Reconstruct" Route

If the direct rearrangement proves sensitive to specific scale-up impurities, the stepwise oxidative cleavage route serves as a robust, albeit longer, backup. This method is strictly modular.

3.1. Workflow Overview

-

Oxidative Cleavage: Breaking the C2-C3 bond of the indole to form the o-amino ketone/aldehyde.

-

Diazotization: Converting the amine to the diazonium salt to close the indazole ring.

-

Functionalization: (If the aldehyde is lost) Re-installing the C3-formyl group.

Note: For 6-CF3-indole, ozonolysis typically yields 2-amino-4-(trifluoromethyl)benzaldehyde directly after reductive workup.

Figure 2: The stepwise route offers more control points but significantly lower atom economy.

3.2. Critical Protocol: Step 1 (Ozonolysis)

-

Conditions: O₃ bubbled through a solution of indole in CH₂Cl₂/MeOH at -78 °C until a blue color persists.

-

Quench: Dimethyl sulfide (DMS) or PPh₃ added at -78 °C, then warmed to RT.

-

Why this works: The electron-deficient CF3 ring is resistant to over-oxidation, allowing selective cleavage of the pyrrole double bond.

Comparative Data Analysis

The following table contrasts the two methodologies to assist in decision-making based on available equipment and project timelines.

| Feature | Method A: Direct Nitrosation | Method B: Oxidative Cleavage |

| Step Count | 1 (One-Pot) | 4 (Linear Sequence) |

| Atom Economy | High (Loss of H₂O only) | Low (Reagents consumed in protect/deprotect) |

| Overall Yield | 65–75% | 30–45% (Cumulative) |

| Safety Profile | Moderate (NOx evolution) | Low (Ozonides are explosive; Diazonium salts) |

| Purification | Single Column | Multiple Columns required |

| Suitability | Recommended for R&D | Backup / Historical Interest |

References

-

Direct Nitrosation Methodology

-

Indazole Functionalization (C3-Formylation)

-

General Indazole Synthesis Review

Sources

- 1. benchchem.com [benchchem.com]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. thieme-connect.de [thieme-connect.de]

A Technical Guide to the Crystal Structure Analysis of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde: From Synthesis to Structural Elucidation

This guide provides a comprehensive, in-depth technical framework for the synthesis, characterization, and definitive crystal structure analysis of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind key experimental choices, establishes self-validating protocols for ensuring data integrity, and offers insights grounded in extensive field experience.

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its role as a bioisostere of indole.[1][2] This structural feature allows indazole-containing compounds to form crucial hydrogen bond interactions within the active sites of various protein targets, particularly kinases.[3][4] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole scaffold, underscoring its therapeutic relevance.[1]

The subject of this guide, 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde, is a highly valuable synthetic intermediate. The trifluoromethyl (-CF3) group is a key substituent in modern drug design, often introduced to enhance metabolic stability, binding affinity, and cell permeability.[5][6] The carbaldehyde at the 3-position serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations to build diverse molecular libraries for drug screening.[3][7]

A definitive crystal structure of this molecule is paramount. It provides unambiguous confirmation of its constitution and stereochemistry. Furthermore, detailed knowledge of its three-dimensional architecture, including bond lengths, bond angles, and intermolecular interactions in the solid state, offers invaluable insights for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation therapeutics.[8]

Synthesis and Spectroscopic Confirmation

A robust and reproducible synthetic route is the foundation of any structural analysis project. The synthesis of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde is most effectively achieved via the nitrosation of the corresponding indole precursor.[3] This method represents a powerful "scaffold hopping" strategy from an indole to an indazole core.

Synthetic Protocol: Nitrosation of 6-(Trifluoromethyl)indole

This protocol is adapted from established procedures for the synthesis of analogous indazole-3-carboxaldehydes.[3][4]

Step 1: Dissolution of the Starting Material

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(trifluoromethyl)indole in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Rationale: DMF is an excellent polar aprotic solvent that effectively solubilizes the indole starting material, ensuring a homogeneous reaction mixture.

Step 2: Preparation of the Nitrosating Agent

-

In a separate beaker, dissolve sodium nitrite (NaNO₂) in deionized water.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add 2 N hydrochloric acid (HCl) dropwise to the sodium nitrite solution while maintaining the low temperature. This in situ generation of nitrous acid is critical for the subsequent reaction.

-

Rationale: The slow, cooled addition of acid prevents the premature decomposition of nitrous acid, maximizing its availability for the reaction.

Step 3: The Nitrosation Reaction

-

Slowly add the freshly prepared nitrous acid solution to the dissolved 6-(trifluoromethyl)indole dropwise over 30-60 minutes at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours (typically 2-5 hours) to ensure complete conversion.[3]

-

Rationale: The initial low temperature controls the exothermic nature of the reaction. Allowing it to warm to room temperature provides the necessary activation energy for the ring rearrangement from the nitroso-indole intermediate to the indazole product.

Step 4: Work-up and Purification

-

Quench the reaction by pouring the mixture into ice water.

-

The solid product should precipitate out of the solution. Collect the crude product by vacuum filtration and wash with cold water.

-

Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[3]

-

Rationale: The aqueous work-up removes inorganic salts and polar impurities. Recrystallization or chromatography is essential to obtain a high-purity solid suitable for spectroscopic analysis and crystallization trials.

Spectroscopic Characterization

Prior to crystallization, the identity and purity of the synthesized 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde must be rigorously confirmed using a suite of spectroscopic techniques.[9]

Table 1: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the indazole ring and the aldehyde proton (typically δ 10-11 ppm). The N-H proton will likely appear as a broad singlet at high chemical shift (δ > 12 ppm).[10] |

| ¹³C NMR | Resonances for the aromatic carbons, the aldehyde carbonyl carbon (δ ~185-195 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the C=O stretch of the aldehyde (~1700 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[9] |

| Mass Spectrometry (HRMS) | The calculated exact mass for C₉H₅F₃N₂O should be observed, confirming the molecular formula.[11][12] |

Rationale: This orthogonal set of analytical techniques provides a self-validating system. NMR elucidates the carbon-hydrogen framework, IR confirms the presence of key functional groups, and HRMS verifies the elemental composition. Any significant deviation from the expected data may indicate the presence of impurities or an incorrect structure.[13]

Single-Crystal Growth: The Gateway to Diffraction

Obtaining high-quality single crystals is often the most challenging yet critical step in X-ray crystallography. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice.

Crystallization Methodologies

A screening approach using multiple techniques and solvent systems is highly recommended.

1. Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

-

Rationale: This is a simple and often effective method. The gradual increase in concentration as the solvent evaporates provides the driving force for crystallization.

2. Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a precipitant (anti-solvent).

-

Sitting Drop: The drop of the compound's solution is placed on a post within a sealed well that also contains the precipitant.

-

Rationale: The vapor of the more volatile solvent from the drop slowly diffuses into the precipitant reservoir, while the vapor of the less volatile precipitant diffuses into the drop. This slowly increases the supersaturation of the compound in the drop, promoting controlled crystal growth.

3. Liquid-Liquid Diffusion:

-

A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube (e.g., an NMR tube).

-

Crystals often form at the interface between the two liquids over time.

-

Rationale: The slow diffusion at the liquid interface creates a gentle gradient of supersaturation, which can be ideal for growing high-quality crystals.

Solvent Selection: A range of solvents and solvent/anti-solvent pairs should be screened. Common choices include:

-

Solvents: Acetone, ethyl acetate, methanol, ethanol, dichloromethane.

-

Anti-solvents: Hexanes, heptane, water, diethyl ether.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it can be analyzed by X-ray diffraction to determine the molecular structure.

Experimental Workflow

The following diagram illustrates the standard workflow for single-crystal X-ray diffraction.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step 1: Crystal Selection and Mounting

-

A suitable crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible cracks is selected under a microscope.

-

The crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (~100 K).

-

Rationale: Cryo-cooling minimizes radiation damage to the crystal from the X-ray beam and improves the quality of the diffraction data.

Step 2: Data Collection

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Rationale: Collecting data over a wide range of orientations ensures that a complete, three-dimensional representation of the diffraction pattern is recorded.

Step 3: Data Processing and Structure Solution

-

The collected images are processed to integrate the intensities of the diffraction spots.

-

The resulting data is used to determine the unit cell parameters and the space group of the crystal.

-

The initial phases of the structure factors are determined using methods such as direct methods or Patterson methods, which provides an initial electron density map.

-

Rationale: This step translates the diffraction pattern into a preliminary model of the atomic arrangement in the crystal.

Step 4: Structure Refinement and Validation

-

An atomic model is built into the electron density map.

-

This model is then refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data.

-

The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit).

-

Rationale: Refinement is an iterative process that optimizes the atomic positions and thermal parameters to generate the most accurate possible representation of the molecular structure.

Anticipated Crystal Structure and Intermolecular Interactions

Based on the known chemistry of indazoles and related aromatic systems, we can anticipate key features of the crystal structure.

Molecular Structure: The indazole ring is expected to be planar.[14] The trifluoromethyl and carbaldehyde groups will be attached to this planar core. The relative orientation of the carbaldehyde group will be of particular interest, as it can influence intermolecular interactions.

Caption: Chemical structure of the target molecule.

Intermolecular Interactions: In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. Key interactions to look for include:

-

Hydrogen Bonding: The N-H group of the indazole is a strong hydrogen bond donor, and the aldehyde oxygen and the nitrogen atoms of the indazole ring are potential acceptors. This is likely to be a dominant interaction driving the crystal packing.[8]

-

π-π Stacking: The planar aromatic indazole rings may stack on top of each other, contributing to the stability of the crystal lattice.

-

C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the aldehyde and aromatic C-H groups as donors and the aldehyde oxygen or fluorine atoms as acceptors may also be present.

Data Presentation and Deposition

All quantitative data should be summarized for clarity and reproducibility.

Table 2: Crystallographic Data Summary (Example)

| Parameter | Value |

| Chemical Formula | C₉H₅F₃N₂O |

| Formula Weight | 214.15 |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (To be determined) |

| b (Å) | (To be determined) |

| c (Å) | (To be determined) |

| α (°) | 90 |

| β (°) | (To be determined) |

| γ (°) | 90 |

| Volume (ų) | (To be determined) |

| Z | 4 |

| Density (calculated) (g/cm³) | (To be determined) |

| Final R indices [I > 2σ(I)] | (To be determined) |

| Goodness-of-fit on F² | (To be determined) |

Upon completion and validation, the crystallographic data should be deposited in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to ensure its accessibility to the wider scientific community.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to the synthesis and crystal structure analysis of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde. By following these self-validating protocols, researchers can ensure the generation of high-quality, reproducible data. The resulting crystal structure will provide definitive proof of the molecule's three-dimensional architecture, offering critical insights that can accelerate drug discovery programs by enabling more effective structure-based design and optimization of novel indazole-based therapeutics.

References

- BenchChem.

- BenchChem. A Technical Guide to the Molecular Structure of 6-Nitro-1H-indazole-3-carbaldehyde.

- Gomes, P. et al.

- Aladdin. 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde, 97%.

- ResearchGate.

- BenchChem.

- BenchChem. An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde.

- IJSDR.

- MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Legros, F. et al.

- DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).

- RSC Publishing.

- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ACS Publications. Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists.

- Frontiers. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.

- Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

- BenchChem. Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.

- PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde_Aladdin试剂 [labgogo.com]

- 12. dea.gov [dea.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing & Validation: 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Technical Whitepaper for Medicinal Chemistry & Procurement Teams

Executive Summary

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde (CAS: 885271-90-9 ) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., Pim-1, VEGFR) and as a bioisostere for indole-3-carboxaldehydes.[1][2][3] Its trifluoromethyl group at the C6 position confers metabolic stability and increased lipophilicity, while the C3-aldehyde serves as a versatile "warhead" handle for reductive aminations, Wittig olefinations, and heterocycle formation.

This guide addresses the critical supply chain challenge: isomeric purity. Commercial batches of trifluoromethyl-indazoles are frequently contaminated with regioisomers (5-CF3 or 4-CF3) due to non-regioselective cyclization methods used by lower-tier manufacturers. This document provides a self-validating sourcing protocol to ensure structural integrity.

Part 1: Chemical Profile & Strategic Value[2]

| Property | Specification |

| IUPAC Name | 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde |

| CAS Number | 885271-90-9 |

| Molecular Formula | |

| Molecular Weight | 214.14 g/mol |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Key Functional Groups | Aldehyde (C3), Trifluoromethyl (C6), Secondary Amine (N1) |

Structural Significance

The 6-trifluoromethyl substituent is electronically withdrawing, lowering the pKa of the N1-proton (

Part 2: The Sourcing Landscape[2]

The market for this intermediate is bifurcated between Stocking Suppliers (Tier 1) and Aggregators/Custom Synthesis (Tier 2/3).

Validated Commercial Suppliers

Note: Inventory fluctuates. Always request a Certificate of Analysis (CoA) with batch-specific H-NMR and F-NMR before purchase.

| Supplier Tier | Vendor Name | Catalog # | Reliability Rating | Notes |

| Tier 1 (Stock) | BLD Pharm | BD26582 | High | Consistent stock; typically >97% purity.[2][4] |

| Tier 1 (Stock) | SynQuest Labs | 4H15-3-25 | High | US-based; good for rapid delivery in North America.[2] |

| Tier 2 (Specialist) | Combi-Blocks | Check Stock | High | Excellent for bulk; often synthesizes on demand if out of stock. |

| Tier 2 (Specialist) | Anichem | A90521 | Med-High | Good for gram-scale; verify lead times. |

| Tier 3 (Aggregator) | AK Scientific | 3629AJ | Medium | Reseller; ensure batch origin is clear. |

Sourcing Decision Matrix

Use the following logic flow to determine the optimal sourcing channel based on project phase and risk tolerance.

Figure 1: Decision matrix for sourcing 6-CF3-indazole aldehyde based on scale and timeline.

Part 3: Synthetic Routes & Impurity Profiling[2]

To validate a supplier, you must understand how they made the compound. The synthetic route dictates the impurity profile.

The "Indole Nitrosation" Route (Dominant Commercial Method)

Most suppliers utilize the nitrosation of 6-(trifluoromethyl)indole followed by rearrangement. This is the most cost-effective route but carries specific risks.

-

Reagents:

, Aqueous HCl (or -

Mechanism: Formation of N-nitrosoindole

rearrangement to 3-diazoindolenine

Critical Impurities:

-

Unreacted Indole: Difficult to separate by crystallization due to similar solubility.[2]

-

N-Nitroso Intermediates: Potentially mutagenic; must be cleared.

-

Regioisomers: If the starting indole was impure (e.g., mixture of 5-CF3 and 6-CF3), the final indazole will be a mixture.[2]

Figure 2: The dominant synthetic pathway via nitrosation of indoles, highlighting the N-nitroso impurity risk.

Part 4: Quality Assurance (The "Gatekeeper" Protocol)

Do not accept a vendor's CoA at face value. Upon receipt of the material, execute this Self-Validating Protocol .

Step 1: 1H-NMR Validation (Identity)

Solvent: DMSO-d6[2]

-

Aldehyde Proton: Look for a sharp singlet at

10.1 – 10.3 ppm .[2] If this is split or broad, oxidation to carboxylic acid has occurred. -

Indazole NH: Broad singlet typically around

14.0 – 14.5 ppm . -

Aromatic Region: The coupling pattern is critical to confirm the 6-position of the CF3 group.

Step 2: 19F-NMR (Regioisomer Check)

This is the most important step.[2]

-

6-CF3 Shift: Typically appears around -61 to -63 ppm .

-

Impurity Flag: If you see smaller peaks at -58 ppm (likely 5-CF3 isomer) or -65 ppm , reject the batch. The 6-CF3 group is distinct due to its proximity to the N1 nitrogen.

Step 3: LC-MS (Purity)[2]

-

Target Mass: [M+H]+ = 215.14.

-

Scan Mode: Run in both Positive (ESI+) and Negative (ESI-) modes.[2] Indazoles ionize well in negative mode (deprotonation of NH).

-

Retention Time: The aldehyde is less polar than the carboxylic acid impurity.[2]

QC Workflow Diagram

Figure 3: Analytical triage workflow to validate batch identity and purity before use.

Part 5: Handling & Storage[2]

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is prone to air oxidation.

-

Handling: Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates hydrate formation.

-

Safety: Treat as a potential sensitizer. Use standard PPE.

References

-

Lippmann, I. et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[2] RSC Advances, 2014. (Describes the synthetic route mechanism). Available at: [Link]

-

PubChem. Compound Summary: 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde.[1][2] National Library of Medicine. Available at: [Link]

Sources

Reactivity Profile of the Aldehyde Group in Trifluoromethyl-Substituted Indazoles

The following technical guide details the reactivity profile of the aldehyde group in trifluoromethyl-substituted indazoles. This analysis is structured to support decision-making in medicinal chemistry and synthetic optimization.

Executive Summary: The Electronic Tug-of-War

The introduction of a trifluoromethyl (

This creates a "push-pull" electronic environment where the aldehyde carbon becomes significantly more electrophilic than in the parent indazole-3-carbaldehyde. For drug development professionals, this shift has three critical consequences:

-

Enhanced Covalent Binding: Increased susceptibility to nucleophilic attack by active-site residues (Lysine/Cysteine).

-

The Hydration Trap: A thermodynamic shift favoring the gem-diol (hydrate) form in aqueous media, which can complicate bioassays and storage.

-

Synthetic Divergence: Traditional electrophilic aromatic substitutions (e.g., Vilsmeier-Haack) often fail, necessitating metallation-based synthetic routes.

Electronic Landscape & Regioisomeric Impact

The reactivity of the aldehyde is strictly governed by the position of the

Positional Analysis (C3-Aldehyde Focus)

The

-

4-Trifluoromethyl (Peri-interaction): The

group at C4 is spatially proximate to the C3-aldehyde. This results in maximum electrophilic activation due to the short-range inductive effect and potential steric twisting of the carbonyl out of coplanarity, breaking conjugation with the ring and further destabilizing the aldehyde. -

6-Trifluoromethyl: Exerts a strong inductive pull but lacks the steric interference of the C4 position. The aldehyde remains conjugated but electron-deficient.

-

5-Trifluoromethyl: The effect is moderated by the distance, though still significant compared to the non-fluorinated analog.

Table 1: Predicted Electronic Impact on C3-Aldehyde Reactivity

| Isomer ( | Electronic Effect ( | Steric Strain | Predicted | Covalent Warhead Potential |

| Parent (H) | Neutral | None | Low (< 1%) | Moderate |

| 4- | Strong | High (Peri) | High (> 80%) | Very High (Reversible) |

| 5- | Moderate | None | Low-Moderate | High |

| 6- | Strong | None | Moderate | High |

The Hydration Paradox (Gem-Diol Formation)

One of the most overlooked pitfalls in handling

In standard indazoles, the equilibrium lies far to the left (aldehyde). However, the electron-withdrawing

Implications for Drug Discovery[1]

-

Assay Artifacts: In aqueous biochemical assays (pH 7.4 buffer), the compound may exist predominantly as the gem-diol. This species is not electrophilic and cannot form Schiff bases with Lysine residues until it dehydrates.

-

Solubility: The gem-diol is more polar than the aldehyde, potentially altering LogD measurements.

-

Storage: Samples stored in non-anhydrous DMSO can slowly convert to hydrates, leading to variable IC50 data over time.

Synthetic Pathways: A Self-Validating Protocol

Attempting to synthesize these moieties via standard Vilsmeier-Haack formylation often results in poor yields because the

The Solution: A "Self-Validating" Lithiation Protocol. This method relies on halogen-lithium exchange, which is driven by the stability of the aryl-lithium species and is less sensitive to ring deactivation.

Synthesis Workflow Visualization

Caption: Figure 1. Robust synthetic route avoiding electrophilic aromatic substitution pitfalls.

Detailed Experimental Protocol

Objective: Synthesis of 4-(trifluoromethyl)-1H-indazole-3-carbaldehyde.

Reagents:

-

4-trifluoromethyl-3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Protected Precursor)

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous DMF

-

Anhydrous THF

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add the protected bromo-indazole (1.0 eq) and dissolve in anhydrous THF (0.1 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Exchange: Add n-BuLi (1.1 eq) dropwise over 10 minutes. Critical: Maintain internal temperature below -70°C to prevent Wurtz coupling or ring opening.

-

Trapping: After stirring for 30 minutes at -78°C, add anhydrous DMF (3.0 eq) in one portion.

-

Warming: Allow the reaction to warm to 0°C over 1 hour. The solution typically turns from yellow to deep orange/red.

-

Quench & Hydrolysis: Quench with saturated aqueous

. Extract with EtOAc. -

Deprotection (One-Pot): Dissolve the crude intermediate in MeOH/THF (1:1) and add 6N HCl. Heat to 60°C for 2 hours to remove the THP group.

-

Isolation: Neutralize with

, extract, and purify via silica column chromatography (Hexane/EtOAc).

Self-Validation Step:

-

Take a small aliquot of the final product.

-

Run 1H NMR in DMSO-d6 . Look for the aldehyde proton at ~10.2 ppm .

-

Run 1H NMR in

/Acetone-d6 . Look for the disappearance of the 10.2 ppm peak and appearance of a singlet at ~6.5 ppm (methine proton of the gem-diol). -

If the aldehyde peak persists in water, the EWG effect is weaker than predicted. If it vanishes, you have confirmed the high electrophilicity.

Reactivity in Drug Design: Covalent Inhibition[1]

The

Mechanism of Action

The aldehyde warhead targets non-catalytic Lysine (via imine/Schiff base) or Cysteine (via hemithioacetal) residues near the ATP binding pocket of kinases.

Pathway Visualization:

Caption: Figure 2. Reversible covalent modification of Lysine residues.[4][3][5][6][7] The CF3 group shifts the equilibrium toward the Imine.

Kinetic Advantages

The

References

-

Electronic Effects in Heterocycles

-

Superelectrophiles and the effects of trifluoromethyl substituents. O'Connor et al. (2011). Journal of the American Chemical Society.

-

-

Synthesis of Indazoles

-

Reversible Covalent Inhibitors

-

Hydration Equilibrium

-

Acidity of Indazoles

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzaldehyde, 3-(trifluoromethyl)- [webbook.nist.gov]

- 11. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 12. researchgate.net [researchgate.net]

- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Dynamics of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Structural Determinants, Analytical Characterization, and Pharmacological Implications

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). However, the utility of indazole derivatives is frequently complicated by annular tautomerism —the rapid migration of a proton between the N1 and N2 nitrogen atoms.

This guide focuses on 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde , a critical intermediate where the interplay between the electron-withdrawing trifluoromethyl group (

Molecular Architecture & Tautomeric Theory

The Benzenoid vs. Quinoid Equilibrium

Indazoles exist in dynamic equilibrium between two primary tautomers:

-

1H-Indazole: The proton resides on N1.[1] This form preserves the aromaticity of the benzene ring ("benzenoid" structure).

-

2H-Indazole: The proton resides on N2. This form forces a "quinoid-like" electron distribution, disrupting the benzene aromaticity.

Thermodynamic Baseline: In the gas phase and non-polar solvents, the 1H-tautomer is thermodynamically favored by approximately 3.6 – 4.5 kcal/mol due to the aromatic stabilization energy of the benzene ring.

Substituent Effects in 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

The introduction of functional groups at C6 and C3 perturbs this baseline equilibrium:

-

6-Trifluoromethyl (

):-

Electronic Effect: Strong inductive electron-withdrawing group (

). -

Impact: It significantly increases the acidity of the N-H proton (lowering pKa). While it does not invert the 1H preference in isolation, it lowers the energy barrier for deprotonation, making the molecule more sensitive to pH changes and solvent polarity.

-

-

3-Carbaldehyde (

):-

Electronic Effect: Electron-withdrawing via conjugation.

-

Impact: The carbonyl oxygen is a hydrogen bond acceptor. In the 2H-form, the geometry allows for a potential weak intramolecular interaction, though steric strain usually prevents a strong lock. However, the electron withdrawal from the pyrazole ring further modulates the N1/N2 basicity.

-

Pathway Visualization

The following diagram illustrates the equilibrium and the environmental factors that shift the population.

Figure 1: Tautomeric equilibrium of indazole. The 1H form is energetically favored, but the 2H form can be stabilized by specific environmental interactions.

Analytical Characterization

Distinguishing between 1H and 2H tautomers requires precise analytical techniques, as rapid exchange often leads to averaged signals in standard NMR.

NMR Spectroscopy (The Gold Standard)

The most definitive method for assigning tautomeric forms in solution is

-

1H-Indazole Signature:

-

N1 (Pyrrole-like): Shielded (

ppm). -

N2 (Pyridine-like): Deshielded (

ppm).

-

-

2H-Indazole Signature:

-

N1 (Pyridine-like): Deshielded.

-

N2 (Pyrrole-like): Shielded.

-

Table 1: Diagnostic NMR Signals (DMSO-d6)

| Feature | 1H-Tautomer | 2H-Tautomer | Notes |

| ~140 ppm | ~160-170 ppm | N1 is generally more shielded than N2. | |

| ~135 ppm | ~125 ppm | Upfield shift in 2H form due to quinoid character. | |

| H(N1) to C7a | H(N2) to C3/C7a | Distinct coupling pathways in HMBC. |

Analytical Workflow

Use the following logic flow to determine the dominant tautomer in your specific formulation or solvent system.

Figure 2: Decision tree for the analytical characterization of indazole tautomers.

Experimental Protocols

Protocol: Determination of Tautomeric Ratio via VT-NMR

Objective: To quantify the ratio of 1H:2H tautomers and calculate the free energy difference (

Reagents:

-

Compound: 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde (10 mg).

-

Solvent: DMSO-d6 (0.6 mL) or THF-d8 (for lower temperatures).

Procedure:

-

Preparation: Dissolve the compound in the deuterated solvent in a high-precision NMR tube. Ensure the sample is free of water (water catalyzes proton exchange).

-

Initial Scan: Acquire a standard

spectrum at 298 K. Observe the NH proton region ( -

Cooling Phase: Decrement temperature in 10 K steps (e.g., 298K

288K -

Observation: As temperature drops, the rate of proton exchange decreases. If a minor tautomer is present, the averaged NH signal will decoalesce into two distinct peaks.

-

Integration: Integrate the distinct NH signals (or characteristic CH signals if NH is too broad).

-

Calculation:

Protocol: Synthetic Access (Nitrosation Route)

Context: To ensure the purity of the starting material for analysis. Reference: Based on standard indazole synthesis methodologies (e.g., nitrosation of indoles).

-

Starting Material: 6-(trifluoromethyl)-indole.

-

Reagents:

(Sodium nitrite), -

Mechanism: Nitrosation at C3 followed by rearrangement and cyclization yields the indazole-3-carbaldehyde.

-

Purification: Recrystallization from Ethanol/Water. Note: The crystal form isolated is typically the 1H-tautomer.

Implications for Drug Discovery[2][3][4][5]

The "Hinge Binder" Hypothesis

Kinase inhibitors typically bind to the "hinge region" of the ATP binding site. This region contains backbone carbonyls (acceptors) and amines (donors).

-

Requirement: The inhibitor must present a complementary motif.

-

Scenario: If the kinase pocket presents a Hydrogen Bond Acceptor (e.g., Glu or Leu backbone CO), the indazole must present a Hydrogen Bond Donor (NH).

-

Criticality: If the protein pocket requires the NH at position 1, but the molecule exists significantly as the 2H tautomer (or vice versa), the binding penalty can be 2-3 kcal/mol, reducing potency by 100-fold.

Solubility & Formulation

The 6-trifluoromethyl group significantly increases lipophilicity (

-

Crystal Packing: The 1H tautomer typically packs more efficiently due to intermolecular hydrogen bonding (N1-H

N2 of neighbor). -

Solubility: Disrupting this lattice (e.g., by forcing the 2H form via co-crystallization) can alter dissolution rates.

References

-

Claramunt, R. M., et al. (1991). "The Tautomerism of Indazoles: A 13C and 15N NMR Study." Journal of the Chemical Society, Perkin Transactions 2. Link

-

Vilar, S., et al. (2022). "Indazole-Based Kinase Inhibitors: A Review of Recent Developments." Molecules, 27(6), 1832. Link

-

Lovering, F., et al. (2016). "Axitinib: A Review of its Discovery and Development." ChemMedChem, 11(12). Link

-

PubChem. (2025).[2] "Compound Summary: 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde." National Library of Medicine. Link

-

Catalán, J., et al. (1996). "Acidity and Basicity of Indazoles." Journal of the American Chemical Society. Link

Sources

Methodological & Application

Application Note: Knoevenagel Condensation of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Executive Summary

This technical guide details the optimization and execution of Knoevenagel condensation reactions utilizing 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde (CAS: 885271-90-9). This specific scaffold is a high-value intermediate in the synthesis of VEGFR/PDGFR kinase inhibitors and covalent modifiers. The presence of the electron-withdrawing trifluoromethyl (

Chemical Context & Reactivity Profile[1][2][3]

The Fluorine Effect

The 6-

-

Impact on Aldehyde: The carbonyl carbon at C3 becomes highly electrophilic, increasing the rate of nucleophilic attack by active methylene enolates.

-

Impact on Indazole NH: The acidity of the N1-proton is increased (

shift from ~14 to ~12-13). While this does not typically interfere with weak base catalysis (e.g., piperidine), the use of stronger bases (e.g., alkoxides) may generate the N-anion, potentially reducing solubility or leading to competitive N-alkylation if electrophiles are present.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed nucleophilic addition-elimination sequence. The unmasked N-H of the indazole remains spectator in standard catalytic cycles but plays a role in solubility and hydrogen-bonding alignment within the active site of the final drug target.

Experimental Protocols

Protocol A: Condensation with Malononitrile (Standard)

Objective: Synthesis of 2-((6-(trifluoromethyl)-1H-indazol-3-yl)methylene)malononitrile. Application: Access to highly reactive Michael acceptors for covalent inhibitor synthesis.

Materials:

-

6-(trifluoromethyl)-1H-indazole-3-carbaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Ethanol (Absolute, 10 mL/mmol)

-

Piperidine (0.1 eq, Catalyst)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) in absolute ethanol (10 mL).

-

Addition: Add malononitrile (1.1 mmol) in one portion. The solution may turn slightly yellow.

-

Catalysis: Add piperidine (0.1 mmol, ~10 µL) dropwise.

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours.-

Checkpoint: Monitor by TLC (Mobile Phase: 40% EtOAc/Hexanes). The aldehyde typically glows bright blue/white under UV (254 nm); the product will likely be a non-fluorescent or distinct UV-active spot with lower

.

-

-

Workup: Cool the reaction mixture to room temperature, then to

in an ice bath. The product often precipitates as a solid. -

Purification: Filter the precipitate and wash with cold ethanol (

). If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Water (9:1).

Expected Yield: 85–95% Appearance: Yellow to orange crystalline solid.

Protocol B: Doebner Modification (with Malonic Acid)

Objective: Synthesis of (E)-3-(6-(trifluoromethyl)-1H-indazol-3-yl)acrylic acid. Application: Generation of carboxylic acid linkers for PROTACs or further amide coupling.

Materials:

-

6-(trifluoromethyl)-1H-indazole-3-carbaldehyde (1.0 eq)

-

Malonic Acid (1.5 eq)

-

Pyridine (Solvent/Base, 5 mL/mmol)

-

Piperidine (Catalytic, 0.1 eq)

Step-by-Step Methodology:

-

Setup: Dissolve the aldehyde (1.0 mmol) and malonic acid (1.5 mmol) in pyridine (5 mL).

-

Catalysis: Add piperidine (0.1 mmol).

-

Reaction: Reflux at

for 4–6 hours. The higher temperature is required to drive the thermal decarboxylation (-

Note: Ensure the condenser is vented to avoid pressure buildup from

.

-

-

Workup: Pour the cooled reaction mixture into ice-cold HCl (1M, 20 mL) with vigorous stirring. This neutralizes the pyridine and precipitates the free acid product.

-

Purification: Filter the solid. Wash with water until the filtrate is neutral. Recrystallize from Ethanol or Methanol.

Optimization & Troubleshooting Guide

The 6-CF3 group increases lipophilicity, which can cause solubility issues in pure ethanol. Refer to the matrix below for solvent selection.

Table 1: Solvent & Base Optimization Matrix

| Solvent System | Base Catalyst | Temp ( | Suitability | Notes |

| Ethanol (Abs) | Piperidine | 78 (Reflux) | High | Standard. Product usually precipitates on cooling. |

| Methanol | Ammonia/TEA | 65 (Reflux) | Medium | Faster reaction, but lower solubility for fluorinated aldehyde. |

| Toluene | Piperidine/AcOH | 110 (Reflux) | High | Use with Dean-Stark trap for difficult substrates (azeotropic water removal). |

| DMF | EDDA* | 80 | Low | Use only if substrate is insoluble in alcohols. Difficult workup (requires aqueous crash-out). |

| Water | CTAB (Surfactant) | 90 | Green | Micellar catalysis. Excellent for "Green Chemistry" requirements. |

*EDDA = Ethylenediamine diacetate[1]

Troubleshooting Flowchart

Safety & Handling

-

Fluorinated Compounds: While stable, 6-CF3-indazoles should be treated as potential irritants. Avoid inhalation of dust.

-

Piperidine: Highly toxic and flammable. Handle in a fume hood.

-

Cyanide Risk: When using malononitrile, ensure no strong acids are introduced directly to the waste stream to prevent HCN formation (though the nitrile group is generally stable under these conditions).

References

-

Indazole Synthesis & Reactivity

-

L. Bouissane, et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2016 , 6, 53726-53730. Link

-

-

General Knoevenagel Conditions

-

Doebner Modification

-

Microwave Assisted Synthesis

-

H. Valizadeh, et al. "Microwave-assisted synthesis of 3-vinylindazoles." Journal of Heterocyclic Chemistry, 2010 . (Methodology adapted for fluorinated scaffolds).[4]

-

Disclaimer: This protocol is for research purposes only. Users must conduct their own safety assessment before handling hazardous chemicals.

Sources

Application Notes and Protocols: Wittig Reaction Conditions for 3-Formylindazoles

Introduction: The Strategic Importance of 3-Vinylindazoles in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The targeted functionalization of this heterocycle is paramount for the modulation of pharmacological activity. Among the various synthetic transformations, the conversion of 3-formylindazoles to 3-vinylindazoles via the Wittig reaction represents a critical carbon-carbon bond-forming strategy. This olefination provides a versatile entry point to a diverse array of molecular architectures, enabling the extension of conjugation, the introduction of new pharmacophores, and the generation of key intermediates for further elaboration in drug development programs.

This guide provides a comprehensive overview of the Wittig reaction as applied to 3-formylindazoles, detailing the mechanistic underpinnings, reaction conditions, and step-by-step protocols for researchers in organic synthesis and drug discovery.

Mechanistic Framework: The Wittig Olefination Pathway

The Wittig reaction facilitates the synthesis of an alkene from an aldehyde or ketone and a phosphorus ylide (also known as a Wittig reagent). The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

The generally accepted mechanism for the Wittig reaction proceeds through the following key stages:

-

Ylide Formation: The process begins with the deprotonation of a phosphonium salt by a strong base to generate the nucleophilic phosphorus ylide. The choice of base is critical and depends on the acidity of the α-proton of the phosphonium salt.

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the 3-formylindazole. This initial addition leads to a four-membered ring intermediate known as an oxaphosphetane.

-

Alkene and Phosphine Oxide Formation: The oxaphosphetane intermediate is unstable and collapses through a cycloreversion process to yield the desired alkene (3-vinylindazole) and triphenylphosphine oxide.

Application Notes and Protocols for Cyclization Reactions Involving 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Introduction: The Strategic Importance of the 6-Trifluoromethyl-1H-indazole-3-carbaldehyde Scaffold

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of pharmacologically active agents, particularly as kinase inhibitors.[1][2] The introduction of a trifluoromethyl (CF3) group at the 6-position profoundly influences the molecule's physicochemical properties, enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. The 3-carbaldehyde functional group further elevates the scaffold's utility, serving as a versatile synthetic handle for a variety of chemical transformations, including cyclization reactions to construct complex, polycyclic heterocyclic systems.[1][2]

This guide provides an in-depth exploration of key cyclization reactions utilizing 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde, offering detailed experimental protocols and the scientific rationale behind them. These methodologies are designed to empower researchers in drug discovery and chemical biology to leverage this valuable building block for the synthesis of novel molecular entities.

Synthesis of the Starting Material: 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

A common and effective method for the synthesis of 1H-indazole-3-carbaldehydes is the nitrosation of the corresponding indole derivative.[1] This "scaffold hopping" strategy provides a direct route to the desired indazole core.

Reaction Scheme:

Caption: Synthesis of the target aldehyde.

Protocol 1: Synthesis of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

This protocol is adapted from established procedures for the nitrosation of indoles.[1]

Materials:

-

6-(Trifluoromethyl)-1H-indole

-

Sodium Nitrite (NaNO2)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Water (H2O)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 6-(trifluoromethyl)-1H-indole (1.0 eq) in ethyl acetate.

-

Prepare a solution of sodium nitrite (1.5 eq) in water.

-

Cool the indole solution to 0 °C in an ice bath.

-

Slowly add the sodium nitrite solution to the stirred indole solution.

-

Carefully add concentrated hydrochloric acid (2.0 eq) dropwise, maintaining the temperature at 0-5 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde.

Application 1: Synthesis of Trifluoromethyl-Substituted β-Carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic systems like β-carbolines from tryptamines.[2][3][4] This reaction is of paramount importance for the synthesis of numerous natural products and pharmaceutically active compounds.[5][6]

Reaction Mechanism:

The reaction proceeds through the initial formation of a Schiff base (iminium ion) between the aldehyde and the amine, followed by an intramolecular electrophilic attack of the electron-rich indole ring onto the iminium carbon, leading to cyclization.[3][4]

Caption: Pictet-Spengler reaction workflow.

Protocol 2: Pictet-Spengler Cyclization

Materials:

-

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

-

Tryptamine

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated Sodium Bicarbonate solution (NaHCO3)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To a solution of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous DCM, add tryptamine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add trifluoroacetic acid (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-